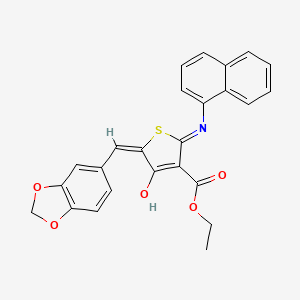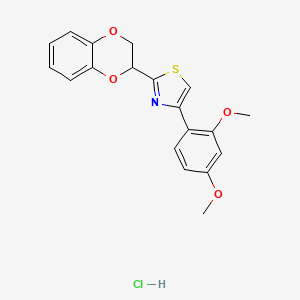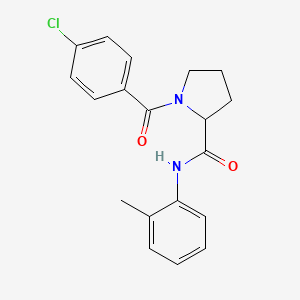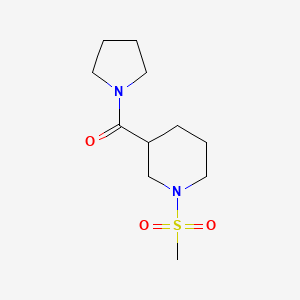![molecular formula C17H19N3O2 B6118776 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide, also known as DPNI, is a chemical compound that has been studied for its potential use in various scientific research applications. DPNI is a derivative of nicotinamide, which is a form of vitamin B3. The compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用机制
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide is not fully understood, but it has been suggested that the compound may act through different pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been investigated for their potential use in cancer treatment and neurodegenerative diseases. This compound has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, protection of neuronal cells from oxidative stress, and reduction of inflammation. In a study on breast cancer cells, this compound was shown to inhibit cell growth and induce apoptosis through the activation of the caspase pathway. In another study on neuronal cells, this compound was found to protect cells from oxidative stress and reduce inflammation by activating the Nrf2 pathway.
实验室实验的优点和局限性
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. The compound has also been shown to have low toxicity in various cell lines. However, this compound has some limitations, including its cost and the need for further investigation into its mechanism of action.
未来方向
There are several future directions for N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide research, including the investigation of its potential use in combination with other compounds for cancer treatment and neurodegenerative diseases. The development of this compound analogs with improved potency and selectivity is also an area of interest. Further investigation into the mechanism of action of this compound and its effects on different pathways is needed to fully understand its potential use in various scientific research applications.
Conclusion
This compound is a chemical compound that has been synthesized using different methods and studied for its potential use in various scientific research applications. The compound has been shown to have inhibitory effects on cancer cell growth, protect neuronal cells from oxidative stress, and reduce inflammation. This compound has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, further investigation into its mechanism of action and potential use in combination with other compounds is needed.
合成方法
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide can be synthesized using different methods, including the reaction of nicotinamide with 3-(dimethylamino)propionyl chloride and 4-aminobenzophenone. Another method involves the reaction of nicotinamide with 3-(dimethylamino)propionyl chloride and 4-bromobenzophenone. The synthesis of this compound has also been achieved through the reaction of nicotinamide with 3-(dimethylamino)propionyl chloride and 4-(trifluoromethyl)benzophenone. These methods have been reported in various scientific publications.
科学研究应用
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has been studied for its potential use in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound has been investigated for its potential to protect neuronal cells from oxidative stress and reduce inflammation. Inflammation is a common factor in various diseases, and this compound has been studied for its anti-inflammatory effects.
属性
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20(2)16(21)10-7-13-5-8-15(9-6-13)19-17(22)14-4-3-11-18-12-14/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVQCMXZSANGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)


![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
